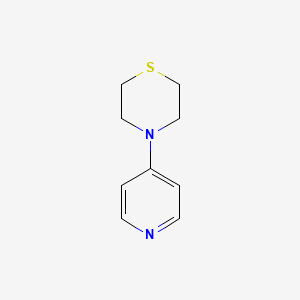

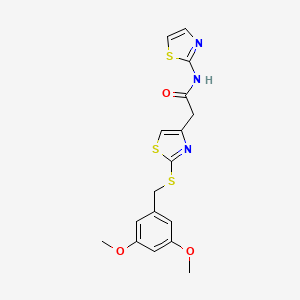

![molecular formula C8H7BrClN B2687725 3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 1508793-36-9](/img/structure/B2687725.png)

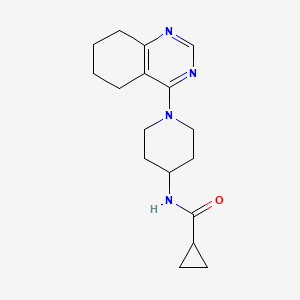

3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to the compound , has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The reaction was carried out using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Molecular Structure Analysis

The molecular structure of “3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is represented by the InChI code1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 . The compound has a molecular weight of 198.06 . Chemical Reactions Analysis

The chemical reactions involving 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to the compound , have been studied . The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It has a molecular weight of 198.06 . The compound’s IUPAC name is 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine .Wissenschaftliche Forschungsanwendungen

Direct Halogenation and Derivatives Synthesis

Direct halogenation techniques have been developed for thieno[2,3-b]pyridine derivatives, which can relate to the synthesis and transformation of compounds like 3-Bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. These techniques include elemental halogen reactions to produce chloro, bromo, and iodo derivatives, showcasing the versatility of halogenation in synthesizing complex heterocyclic compounds (Klemm et al., 1974).

Preparation of Heterocyclic Compounds

Preparation methods for 6,7-Dihydro-5H-cyclopenteno[b]pyridine from related compounds have been explored, highlighting the synthetic routes that could be applied to the synthesis of this compound and its analogs. These methods involve steps such as acetylation, cyclization, and chlorination, followed by Sandmeyer bromination, demonstrating the compound's relevance in organic synthesis (Zhao Xin-qi, 2007).

Structural and Spectroscopic Studies

Investigations into the structural and spectroscopic properties of bromo- and chloro-substituted pyridine derivatives offer insights into the chemical behavior and reactivity of such compounds. These studies include crystal structure determinations and analysis of hydrogen bonding, providing a deeper understanding of the molecular characteristics of halogenated pyridines (Hanuza et al., 1997).

Synthesis of Acyclic Pyridine C-Nucleosides

Research on synthesizing acyclic pyridine C-nucleosides using 3-Bromo-5-hydroxymethylpyridine as a precursor highlights the application of bromo-chloro pyridine derivatives in nucleoside analog synthesis. This work underscores the utility of these compounds in developing potentially bioactive molecules (Hemel et al., 1994).

Advanced Materials and Coordination Chemistry

The synthesis and study of iron(II) complexes of halogenated pyridines, including bromo- and chloro-substituted variants, have contributed to understanding spin-crossover phenomena in coordination compounds. These findings have implications for designing advanced materials with tunable magnetic properties (Pritchard et al., 2009).

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c9-6-4-5-2-1-3-7(5)11-8(6)10/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPSTXNKSOMZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(N=C2C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

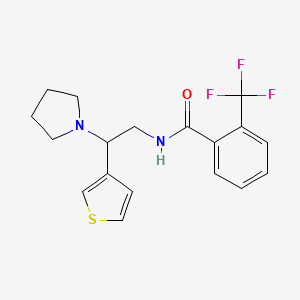

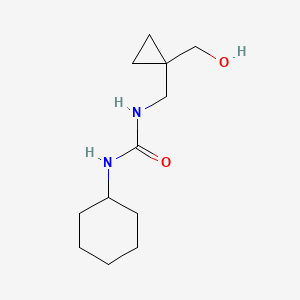

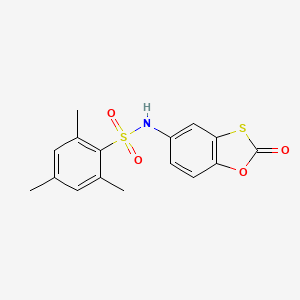

![2-[[4-(Dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687644.png)

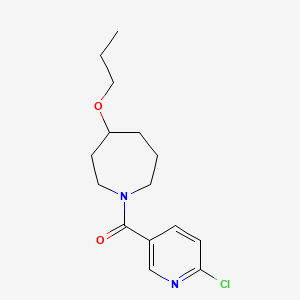

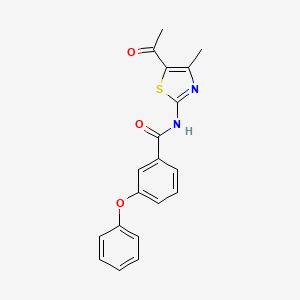

![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)

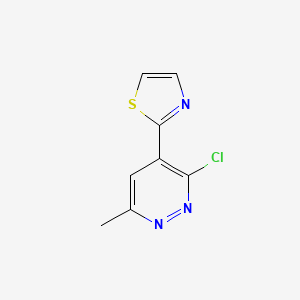

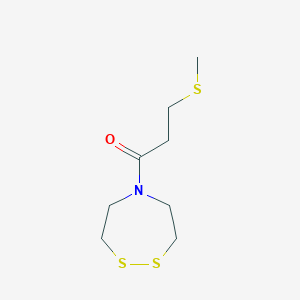

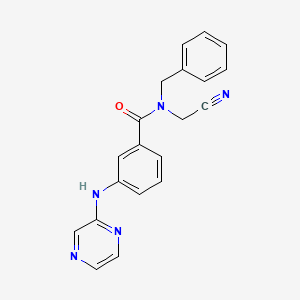

![2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687662.png)